![molecular formula C10H14BFO3 B577827 2-Fluoro-3-isobutoxyphenylboronic acid CAS No. 1217500-66-7](/img/structure/B577827.png)
2-Fluoro-3-isobutoxyphenylboronic acid
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Overview
Description
2-Fluoro-3-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a monoisotopic mass of 212.102005 Da . This compound is also known by its IUPAC name, (2-Fluoro-3-isobutoxyphenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-isobutoxyphenylboronic acid consists of a phenyl ring substituted with a fluorine atom, an isobutoxy group, and a boronic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-3-isobutoxyphenylboronic acid are not detailed in the search results, boronic acids are known to participate in various types of reactions. One notable reaction is the Suzuki coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Fluoro-3-isobutoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 212.03 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Preparation of Phenylboronic Catechol Esters
Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . 2-Fluoro-3-isobutoxyphenylboronic acid can be used as a reactant in the preparation of these esters .
2. Diastereoselective Synthesis of Trisubstituted Allylic Alcohols This compound can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This process is important in the creation of complex organic molecules.
Site-Selective Suzuki-Miyaura Arylation Reactions
The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryls, an important class of compounds in organic chemistry . 2-Fluoro-3-isobutoxyphenylboronic acid can be used in site-selective Suzuki-Miyaura arylation reactions .
Rhodium-Catalyzed Enantioselective Addition Reactions
2-Fluoro-3-isobutoxyphenylboronic acid can be used in Rhodium-catalyzed enantioselective addition reactions . These reactions are important for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry .
Safety and Hazards
properties
IUPAC Name |
[2-fluoro-3-(2-methylpropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)6-15-9-5-3-4-8(10(9)12)11(13)14/h3-5,7,13-14H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKSJTLWBHWGNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC(C)C)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674948 |
Source
|
Record name | [2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-66-7 |
Source
|
Record name | B-[2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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